molecular formula C13H18O4 B169291 Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate CAS No. 197299-16-4

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Número de catálogo B169291
Número CAS: 197299-16-4
Peso molecular: 238.28 g/mol
Clave InChI: NEJJCKFYYBEQRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form . Its IUPAC name is ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is 1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is stable under normal temperatures and pressures . It should be stored in a sealed container in a dry environment at 2-8°C . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form .

Aplicaciones Científicas De Investigación

1. Enantioselective Enzymatic Hydrolysis

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is utilized in the synthesis of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, an important building block in the synthesis of PPARα and -γ agonists. A novel biocatalytic approach for large-scale production of this compound has been developed, involving enantioselective hydrolysis. This process combines biotechnology and chemistry technologies, achieving high yields and enantiomeric purities on a pilot scale (Deussen et al., 2003).

2. Phase Behavior in Cyclohexane

Research has been conducted on the ternary phase diagram of the enantiomers of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in cyclohexane. The study reveals the unique structural evolution of this system around the onset temperature of oiling out, with implications for understanding the phase behavior of such compounds (Codan, Bäbler, & Mazzotti, 2010).

3. Synthesis and Application in Pharmaceuticals

4. Biocatalytic Synthesis for Pharmaceutical Intermediates

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is synthesized using α-chymotrypsin-catalyzed hydrolysis, demonstrating its role in the scalable synthesis of pharmaceutical intermediates. This process results in high enantiomeric excesses, emphasizing its efficiency and applicability in pharmaceutical production (Brenna et al., 2009).

Safety and Hazards

The safety data sheet for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate indicates that it may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation . In case of accidental release, dust formation should be avoided, and personal protective equipment should be worn .

Propiedades

IUPAC Name

ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJCKFYYBEQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472905
Record name Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

CAS RN

197299-16-4
Record name Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound (a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of the desired product.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester (described in Example 38a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 3
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 4
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 5
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 6
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Q & A

Q1: What makes Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate significant in pharmaceutical synthesis?

A1: Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a crucial chiral building block in the synthesis of PPARα and -γ agonists. Specifically, the S-enantiomer of this compound (S-1) is essential for creating drugs like Ragaglitazar, which is clinically relevant as ((−)DRF2725) [].

Q2: What novel biocatalytic approach has been developed for the large-scale production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid?

A2: Researchers have successfully developed and scaled up an enantioselective enzymatic hydrolysis process to produce (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethylester, rac-2 []. This process uses an enzyme to selectively hydrolyze the undesired enantiomer, leaving the desired S-1 enantiomer. This method has been proven effective at a pilot scale, yielding S-1 with high enantiomeric purity (98.4−99.6% ee) [].

Q3: How does the presence of oiling out impact the phase behavior of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in cyclohexane?

A3: Both the pure enantiomers and the racemic mixture of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate exhibit stable oiling out in cyclohexane, a phenomenon where a liquid phase separates from the solution upon cooling []. Interestingly, the oiling out always initiates with the emergence of a second liquid phase containing the racemic mixture []. This behavior significantly influences the structure of the ternary phase diagram and its evolution with temperature.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.